molecular formula C22H23NO3 B2432833 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1351608-87-1

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2432833
CAS No.: 1351608-87-1
M. Wt: 349.43
InChI Key: HHRCPFDMPAMEIZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is an organic compound that features a naphthalene ring, a hydroxyethyl group, and a methoxyphenyl group

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13,21,24H,11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRCPFDMPAMEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydroxyethyl intermediate: This step involves the reaction of naphthalene with ethylene oxide under acidic or basic conditions to form 2-(naphthalen-1-yl)ethanol.

    Amidation reaction: The hydroxyethyl intermediate is then reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyethyl and methoxyphenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide
  • N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)propanamide
  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the naphthalene ring and the methoxyphenyl group. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article aims to present a comprehensive overview of the compound's biological properties, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H21NO3\text{C}_{18}\text{H}_{21}\text{NO}_3

This indicates the presence of a naphthalene moiety, a methoxyphenyl group, and an amide functional group, which may contribute to its biological activities.

Research indicates that the compound exhibits several mechanisms of action, particularly in relation to its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells, making them valuable in cancer therapy. The incorporation of specific structural features in similar compounds has been shown to enhance their HDAC inhibitory activity .

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar phenolic structures have shown IC50 values ranging from 10 μM to 30 μM against human tumor cells .

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the effects of related compounds on MCF-7 breast cancer cells. The results indicated that these compounds could inhibit cell proliferation by inducing apoptosis through caspase activation pathways.
  • Neuroblastoma Models : In neuroblastoma cell lines, compounds with naphthalene and methoxy groups were found to reduce cell viability significantly, suggesting potential applications in treating pediatric cancers .

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Similar naphthalene derivatives have been reported to inhibit viral replication in various models, including influenza and herpes viruses. The mechanism appears to involve interference with viral entry or replication processes .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value Cell Line/Model
HDAC InhibitionInduces apoptosis10-30 μMVarious tumor cells
AntiproliferativeReduces cell viability20 μMMCF-7 (breast cancer)
AntiviralInhibits viral replicationNot specifiedInfluenza models
NeuroprotectivePromotes neuronal healthNot specifiedNeuroblastoma cells

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling the naphthalene-hydroxyl ethylamine moiety to the 4-methoxyphenylpropanamide backbone. Key steps include:

  • Alkylation/Amidation: Reacting 3-(4-methoxyphenyl)propanoyl chloride with 2-amino-2-(naphthalen-1-yl)ethanol under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane.
  • Condition Optimization: Temperature control (0–5°C for exothermic steps), slow reagent addition, and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediates. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate purity (>95%) post-purification .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., hydroxyethyl δ~3.8 ppm, naphthalene aromatic protons δ~7.2–8.3 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₃NO₃: 372.1705) .
    • HPLC: Reverse-phase C18 column with UV detection (λ=254 nm) to quantify purity. Adjust mobile phase (acetonitrile/water gradient) to resolve impurities .

Basic: What in vitro assays are appropriate for initial evaluation of its biological activity?

Methodological Answer:

  • Antiproliferative Activity: MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination over 48–72 hours .
  • Anti-inflammatory Testing: Inhibition of COX-2 enzyme activity via ELISA, comparing to celecoxib as a positive control .
  • Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

Advanced: How do structural modifications in the naphthalene or methoxyphenyl groups influence its pharmacological profile?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Naphthalene Substitution: Replacing naphthalene with thiophene (e.g., ) reduces hydrophobicity but may decrease anticancer potency due to weaker π-π stacking .
    • Methoxy Position: Moving the methoxy group from the para to meta position (e.g., ) alters electronic effects, impacting receptor binding (e.g., estrogen receptor antagonism) .
    • Data Table:
ModificationBiological Activity ChangeReference
Naphthalene → Thiophene↓ Anticancer, ↑ Solubility
para-OCH₃ → meta-OCH₃Altered COX-2 selectivity

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Standardization: Ensure consistent assay protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies, applying statistical models (random-effects) to account for heterogeneity .
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects that may explain divergent results .

Advanced: How can computational modeling predict binding interactions with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Key interactions:
    • Naphthalene moiety → Hydrophobic pocket (Val523, Ala527).
    • Methoxyphenyl group → Hydrogen bonding with Tyr355 .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze free energy with MM-PBSA .

Advanced: What in vivo models are suitable for assessing efficacy and toxicity?

Methodological Answer:

  • Anticancer Efficacy: Xenograft models (e.g., nude mice with HT-29 tumors). Administer compound intraperitoneally (10–50 mg/kg/day) for 21 days; measure tumor volume and Ki-67 (proliferation marker) .
  • Neurotoxicity Screening: Rotarod test and open-field assays in rodents to evaluate motor coordination and anxiety-like behavior .
  • Pharmacokinetics: LC-MS/MS to determine plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration .

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